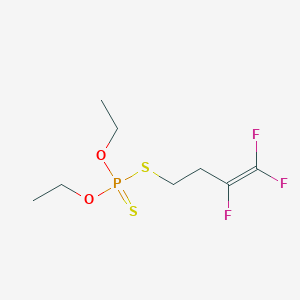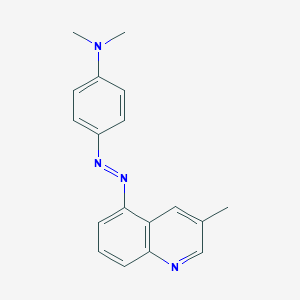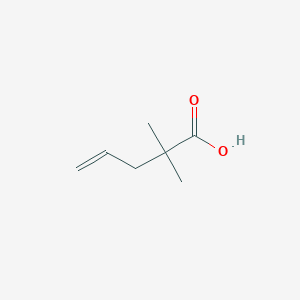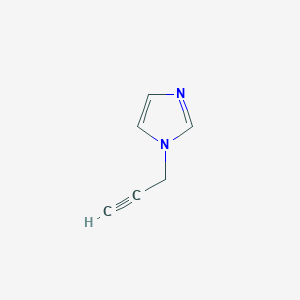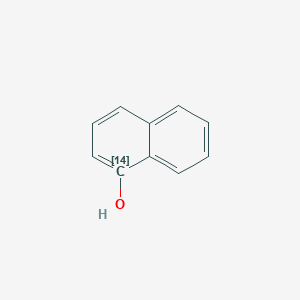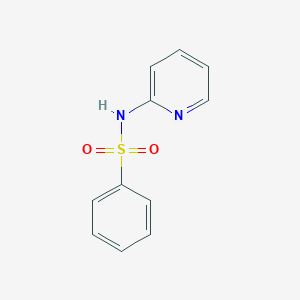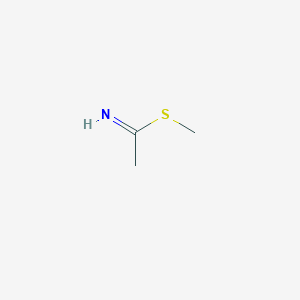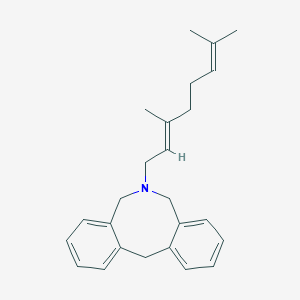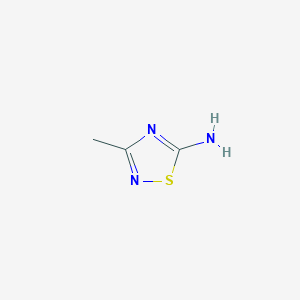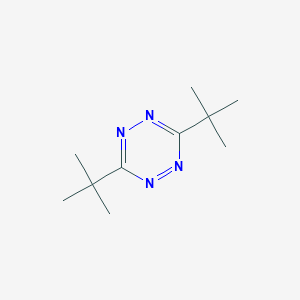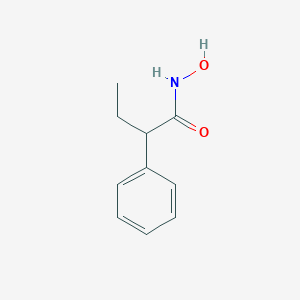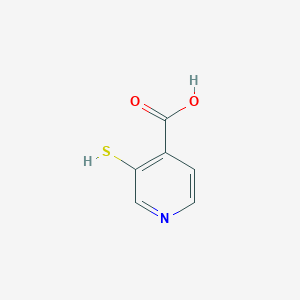
3-巯基异烟酸
描述
3-Mercaptoisonicotinic acid is a compound that has been studied for its potential to inhibit gluconeogenesis, a metabolic pathway that generates glucose from non-carbohydrate substrates. The inhibition of gluconeogenesis is of particular interest in the context of diabetes treatment, where controlling blood glucose levels is crucial. The compound has been shown to have hypoglycemic effects in various animal models, suggesting its potential utility in managing blood glucose levels .
Synthesis Analysis
The synthesis of derivatives of 3-mercaptopicolinic acid, which is structurally related to 3-mercaptopropionic acid, has been explored in the search for compounds with greater hypoglycemic activity. However, modifications to the 4-position of 3-mercaptopicolinic acid did not yield compounds with increased hypoglycemic activity after oral dosing in fasted rats . In a different context, 3-mercaptopropionic acid has been used as a reagent for the synthesis of O-desmethylvenlafaxine from venlafaxine, demonstrating its utility in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to 3-mercaptopicolinic acid has been characterized using various spectroscopic techniques. For instance, a chloro-di-phenyltin(IV) complex with 2-mercapto-nicotinic acid was synthesized and characterized, revealing a coordination sphere around the tin(IV) ion completed with two carbon atoms from phenyl groups and one chlorine atom . Similarly, the crystal structure of triorganotin(IV) derivatives of mercaptocarboxylic acids has been determined, providing insights into the geometries at tin sites .
Chemical Reactions Analysis
3-Mercaptopicolinic acid and its derivatives have been studied for their effects on metabolic pathways. The compound inhibits gluconeogenesis from lactate and alanine in the perfused rat liver, suggesting an inhibition at the phosphoenolpyruvate carboxykinase step . Additionally, the metabolism of 3-mercaptopropionic acid in mitochondria involves its conversion to a CoA thioester, which then participates in various enzymatic reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-mercaptopicolinic acid derivatives are influenced by their molecular structure. For example, the coordination geometry around the tin(IV) ion in complexes can be trigonal bipyramidal or tetragonal pyramidal, which affects their reactivity and interactions with other molecules . The hypoglycemic activity of 3-mercaptopicolinic acid and its derivatives is a key chemical property that has been explored in various studies, with the aim of understanding and potentially exploiting this activity for therapeutic purposes .
科学研究应用
降血糖活性
3-巯基异烟酸及其衍生物因其降血糖活性而受到探索。例如,源自 3-巯基吡啶甲酸(3-MPA)的 3-巯基-4-甲基吡啶甲酸在禁食大鼠中显示出降血糖活性,尽管其效力并不高于 3-MPA (Blank 等,1977).
传感器开发
3-巯基吡啶甲酸衍生物已用于开发传感器。例如,TiO2-Au 纳米粒子被开发为 3-巯基丙酸的传感器,突出了其在硫的生物地球化学及其在水生环境中的潜在毒性中的作用 (Montoya‐Villegas 等,2019).
抑制糖异生
3-巯基吡啶甲酸抑制肝脏中乳酸和丙氨酸的糖异生,作用于磷酸烯醇丙酮酸羧激酶。这使其成为研究涉及糖异生和补充机制的代谢调节的潜在试剂 (Goodman,1975).
量子点合成
在纳米技术领域,巯基酸如 3-巯基丙酸已被用作 CdTe 量子点合成的封端剂。这些巯基酸的结构影响量子点的生长速率、尺寸分布和荧光 (Ma 等,2013).
脊髓损伤的生物标志物
在兽医学中,3-羟丙基巯基尿酸(丙烯醛的代谢物)已被研究为急性脊髓损伤犬的生物标志物,表明其在治疗干预的临床试验中具有潜在用途 (Sangster 等,2017).
在肌肉代谢中的作用
3-巯基吡啶甲酸对肌肉代谢的影响已被探索,特别是它对骨骼肌中丙氨酸合成的影响,这表明它除了抑制磷酸烯醇丙酮酸羧激酶外,对中间代谢还有多种影响 (Palmer 等,1984).
属性
IUPAC Name |
3-sulfanylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2S/c8-6(9)4-1-2-7-3-5(4)10/h1-3,10H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRCVAYPJRENEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509756 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Mercaptoisonicotinic acid | |
CAS RN |
18103-75-8 | |
| Record name | 3-Sulfanylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



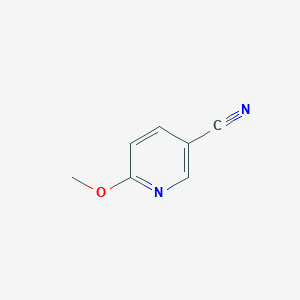
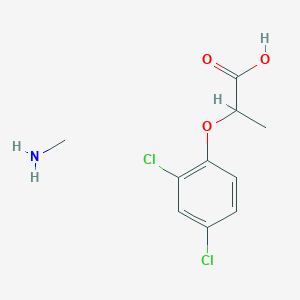
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
